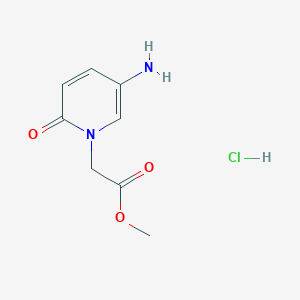

Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride

CAS No.: 2472672-00-5

Cat. No.: VC6448046

Molecular Formula: C8H11ClN2O3

Molecular Weight: 218.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2472672-00-5 |

|---|---|

| Molecular Formula | C8H11ClN2O3 |

| Molecular Weight | 218.64 |

| IUPAC Name | methyl 2-(5-amino-2-oxopyridin-1-yl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O3.ClH/c1-13-8(12)5-10-4-6(9)2-3-7(10)11;/h2-4H,5,9H2,1H3;1H |

| Standard InChI Key | JOOCDJNDMXXXTD-UHFFFAOYSA-N |

| SMILES | COC(=O)CN1C=C(C=CC1=O)N.Cl |

Introduction

Structural and Molecular Properties

Chemical Identity

Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride has the molecular formula C₈H₁₁ClN₂O₃ and a molecular weight of 218.64 g/mol. Its IUPAC name, methyl 2-(5-amino-2-oxopyridin-1-yl)acetate hydrochloride, reflects the pyridine ring substituted with an amino group at position 5, a ketone at position 2, and an acetate ester at position 1, which is neutralized by hydrochloric acid. The SMILES notation (COC(=O)CN1C=C(C=CC1=O)N.Cl) and InChIKey (JOOCDJNDMXXXTD-UHFFFAOYSA-N) provide precise descriptors for computational modeling.

Functional Group Reactivity

The compound’s amino group (-NH₂) enables hydrogen bonding with biological targets, such as enzyme active sites, while the ester group (-COOCH₃) offers sites for hydrolysis or nucleophilic substitution. The hydrochloride salt enhances solubility in polar solvents, though specific solubility data remain unreported.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 2472672-00-5 | |

| Molecular Formula | C₈H₁₁ClN₂O₃ | |

| Molecular Weight | 218.64 g/mol | |

| IUPAC Name | Methyl 2-(5-amino-2-oxopyridin-1-yl)acetate hydrochloride | |

| SMILES | COC(=O)CN1C=C(C=CC1=O)N.Cl |

Synthesis and Production

Industrial Synthesis

Industrial-scale production employs continuous flow processes to optimize yield and purity. Automated reactors regulate temperature, pressure, and stoichiometry during the condensation of precursor materials, minimizing side reactions. For example, reactive intermediates like 5-aminopyridin-2-one may be coupled with methyl chloroacetate under controlled conditions, followed by hydrochloride salt formation.

Laboratory Methods

In contrast, small-scale synthesis often utilizes batch reactors with triethylamine as a base to deprotonate intermediates . A four-component reaction involving isatins, malononitrile, and thiomalonamide analogs has been reported for related spiro[indole-pyridine] derivatives, suggesting adaptability for functionalized pyridines .

Applications in Medicinal Chemistry

Intermediate for Drug Discovery

The compound’s amino and ester groups make it a strategic building block. For instance, hydrolysis of the ester yields carboxylic acid derivatives, which can be conjugated to pharmacophores to enhance bioavailability. Analogous structures, such as CPI-1205 (an EZH2 inhibitor), highlight the therapeutic potential of 2-oxo-1,2-dihydropyridine scaffolds in oncology .

Structural Analogs and Comparative Analysis

Chloropyridine Derivatives

Methyl (5-chloropyridin-2-yl)aminoacetate (CAS 480450-68-8) replaces the amino group with chlorine, reducing hydrogen-bonding potential but increasing electrophilicity . Its molecular weight (214.60 g/mol) is slightly lower due to the absence of an amine .

Aminomethyl-Substituted Analogs

Methyl 2-[5-(aminomethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate (CAS 1506672-82-7) features an aminomethyl side chain, enhancing steric bulk and altering metabolic pathways . This derivative’s molecular formula (C₉H₁₂N₂O₃) and weight (196.20 g/mol) reflect these modifications .

Table 2: Comparative Analysis of Structural Analogs

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride | 2472672-00-5 | C₈H₁₁ClN₂O₃ | 218.64 | -NH₂, -Cl |

| Methyl (5-chloropyridin-2-yl)aminoacetate | 480450-68-8 | C₈H₇ClN₂O₃ | 214.60 | -Cl |

| Methyl 2-[5-(aminomethyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate | 1506672-82-7 | C₉H₁₂N₂O₃ | 196.20 | -CH₂NH₂ |

Research Directions and Challenges

Solubility and Formulation

The lack of solubility data for the hydrochloride salt presents a barrier to pharmacokinetic studies. Future work could explore co-crystallization or prodrug strategies to improve bioavailability.

Target Identification

Screening against epigenetic regulators (e.g., EZH2) or kinases may uncover therapeutic applications, leveraging the pyridine core’s prevalence in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume